2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
2-Fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a pyrimidine-based small molecule characterized by a trifluoromethyl-substituted pyrimidine core linked to a piperidine ring and a fluorinated benzamide group. The trifluoromethyl group enhances metabolic stability and binding affinity to biological targets, while the fluorine atom on the benzamide moiety improves bioavailability and modulates electronic properties .
Properties
IUPAC Name |
2-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-12(7-9-26)25-17(27)13-4-2-3-5-14(13)19/h2-5,10,12H,6-9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABVTNAQEUNOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
Some properties can be inferred from its chemical structure. The compound has a molecular weight of 500.85200, a density of 1.542g/cm3, and a melting point of 189.9-193.4 °C. These properties may influence its bioavailability, but further pharmacokinetic studies are needed to confirm this.
Biological Activity
2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. The compound comprises a benzamide core, a piperidine ring, and a pyrimidine moiety, which contribute to its chemical reactivity and interaction with biological systems.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈F₄N₄O
- Molecular Weight : 382.4 g/mol
- CAS Number : 1775332-45-0
The compound's structure features a fluorine atom, a trifluoromethyl group, and a methyl substituent on the pyrimidine ring. These functional groups enhance its potential as a pharmaceutical agent by allowing specific interactions with biological targets.
Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymes or receptors involved in various diseases. The exact biological pathways affected by this compound are still under investigation, but it is believed to influence multiple biochemical pathways through receptor binding or enzyme inhibition.
Pharmacological Potential
The compound has shown promise in various pharmacological applications:
- Antitumor Activity : Research indicates potential antitumor effects, particularly in models of breast cancer and other malignancies.
- CNS Disorders : Its structural characteristics position it as a candidate for treating central nervous system disorders by modulating neurotransmitter receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, presenting opportunities for therapeutic interventions.
Study 1: Antitumor Effects
A study conducted on the antitumor activity of related benzamide compounds demonstrated that derivatives with similar structural motifs exhibited significant cytotoxic effects on cancer cell lines. The findings suggested that the introduction of trifluoromethyl groups enhances the potency of these compounds against tumors .
Study 2: CNS Modulation
In another investigation focused on metabotropic glutamate receptors, compounds structurally related to this compound were identified as positive allosteric modulators. This suggests potential applications in treating psychiatric disorders through modulation of glutamate signaling pathways .
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of this compound to other pyrimidine-based analogs are critical for understanding its pharmacological profile. Below is a detailed comparison with key analogs:
Structural Analogues with Pyrimidine-Piperidine-Benzoate Scaffolds
Functional Comparisons
- Antifungal Activity: The target compound shares structural homology with 5o (), which demonstrated superior antifungal efficacy against Phomopsis sp. due to synergistic effects of fluorine and trifluoromethyl groups. However, the absence of a bromine substituent in the target compound may reduce its potency compared to 5o . Compounds with imidazolidinone or urea linkers (e.g., 7k, 14c) exhibited lower antifungal activity, highlighting the critical role of the benzamide-piperidine-pyrimidine scaffold in target binding .
- Kinase Inhibition Potential: Analogs like 5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide () and JAK inhibitors (e.g., EU patent compounds) suggest that the pyrimidine-piperidine core is compatible with kinase binding pockets. The target compound’s fluorine may enhance selectivity for kinases like EGFR or JAK .
Synthetic Accessibility :
Research Findings and Data Tables
Antifungal Activity of Key Pyrimidine Derivatives
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
